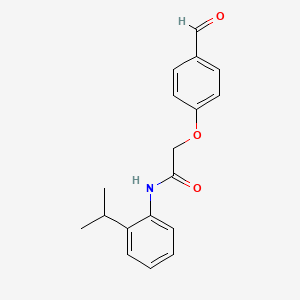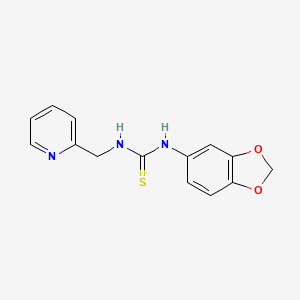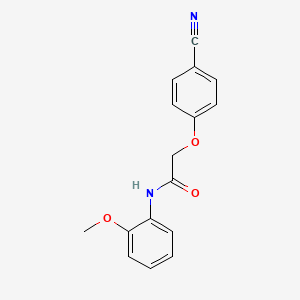![molecular formula C19H24N2O B5703581 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
作用机制
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol are primarily mediated through its interaction with the dopamine D4 receptor. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
实验室实验的优点和局限性
One of the advantages of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may interact with multiple receptors. However, one limitation of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could focus on several areas, including the development of more selective compounds that target the dopamine D4 receptor, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action at the molecular and cellular levels.
In conclusion, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release, and its advantages and limitations make it a useful tool for lab experiments. Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could lead to the development of more effective treatments for neurological disorders and a better understanding of the underlying mechanisms of these disorders.
合成方法
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-hydroxy-4-methylbenzaldehyde with 2,5-dimethylpiperazine to form the intermediate 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol. This intermediate is then subjected to further chemical reactions to produce 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol.
科学研究应用
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and ADHD. Several preclinical studies have demonstrated the efficacy of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in reducing symptoms associated with these disorders.
属性
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-7-8-16(2)18(13-15)21-11-9-20(10-12-21)14-17-5-3-4-6-19(17)22/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZJXUFCPSGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429125 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)
![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)






![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


